![molecular formula C27H42O7 B1149249 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester CAS No. 133181-56-3](/img/structure/B1149249.png)
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester
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Overview
Description
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester, also known as UDCA, is a bile acid derivative that has been extensively studied for its potential therapeutic applications. UDCA is synthesized from cholic acid, a primary bile acid, and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is not fully understood, but it is thought to work by reducing the production of toxic bile acids and by increasing the production of protective bile acids. 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. It has been shown to reduce the production of toxic bile acids, improve liver function, and have anti-inflammatory and antioxidant properties. 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has several advantages for lab experiments, including its stability and solubility in water. However, it can be expensive to synthesize and may have limited availability in some regions. Additionally, the exact mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester. One area of interest is the development of new synthetic methods for 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester and to identify potential new targets for therapeutic intervention.
Synthesis Methods
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is typically synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of cholic acid to form 3α,7α-dihydroxy-5β-cholan-24-oic acid (DHCA), which is then acetylated to form 3α,7α-diacetoxy-5β-cholan-24-oic acid (DACA). Finally, DACA is reduced to form 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester.
Scientific Research Applications
12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has been extensively studied for its potential therapeutic applications, particularly in the treatment of liver diseases. It has been shown to have hepatoprotective effects, including the ability to reduce liver damage caused by various toxins and to improve liver function in patients with chronic liver disease.
properties
IUPAC Name |
methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTLWFUELCOTMI-YUNQBLNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(=O)C(C4[C@@]3(CCC(C4)O)C)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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